2-((5-(1H-indol-3-yl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(3,5-dimethylphenyl)acetamide

Description

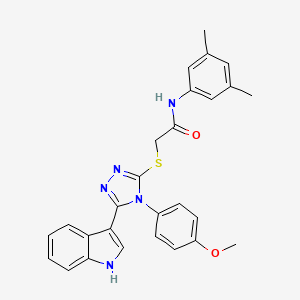

This compound features a 1,2,4-triazole core substituted with a 1H-indol-3-yl group at position 5, a 4-methoxyphenyl group at position 4, and a thioether-linked acetamide moiety terminating in a 3,5-dimethylphenyl group.

Properties

IUPAC Name |

N-(3,5-dimethylphenyl)-2-[[5-(1H-indol-3-yl)-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H25N5O2S/c1-17-12-18(2)14-19(13-17)29-25(33)16-35-27-31-30-26(23-15-28-24-7-5-4-6-22(23)24)32(27)20-8-10-21(34-3)11-9-20/h4-15,28H,16H2,1-3H3,(H,29,33) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONYCHUYCWACIPV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)OC)C4=CNC5=CC=CC=C54)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H25N5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

483.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((5-(1H-indol-3-yl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(3,5-dimethylphenyl)acetamide (CAS Number: 852145-43-8) is a complex organic molecule that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on its anticancer properties, mechanisms of action, and relevant research findings.

Structural Overview

The compound features a unique structure that includes an indole group, a triazole moiety, and a thioether linkage. This structural diversity is critical for its interaction with various biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C27H25N5O4S |

| Molecular Weight | 461.6 g/mol |

| IUPAC Name | This compound |

| CAS Number | 852145-43-8 |

The biological activity of the compound is primarily attributed to its ability to interact with specific molecular targets within cells. Key mechanisms include:

- Inhibition of Enzymatic Activity : The compound may inhibit various enzymes involved in cancer cell proliferation and survival, including histone deacetylases (HDACs) and thymidylate synthase .

- Modulation of Signaling Pathways : By binding to receptors or enzymes, the compound can alter signaling pathways that control cell growth and apoptosis .

- Antioxidant Activity : The presence of the indole and triazole rings contributes to its potential as an antioxidant, which can protect cells from oxidative stress .

Anticancer Activity

Recent studies have demonstrated the anticancer potential of this compound across various cancer cell lines:

- Cell Line Studies : In vitro assays revealed that the compound exhibits significant cytotoxicity against several cancer cell lines, including colon carcinoma (HCT116) and breast cancer (T47D). For instance, IC50 values were reported at 6.2 µM for HCT116 and 27.3 µM for T47D cells .

Case Studies

- Study on Colon Cancer : A study evaluated the effects of the compound on HCT116 cells, showing that it induces apoptosis through caspase activation and alters cell cycle progression .

- Breast Cancer Research : In another study focused on T47D cells, the compound was found to inhibit cell migration and invasion, indicating its potential role in preventing metastasis .

Comparative Analysis with Other Triazole Derivatives

The biological activity of this compound can be compared with other triazole derivatives known for their anticancer properties:

| Compound | IC50 (µM) | Target |

|---|---|---|

| This compound | 6.2 (HCT116) | HDAC inhibition |

| 5-(1H-indol-3-yl)-4-(4-methoxyphenyl)-4H-1,2,4-triazole | 10.0 | Thymidylate synthase inhibition |

| Other triazole derivatives | Varies | Various targets |

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds featuring indole and triazole structures. For instance, derivatives similar to this compound have shown promising results against various cancer cell lines.

| Compound | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| 7d | HeLa | 0.52 | Induces apoptosis, inhibits tubulin polymerization |

| 7d | MCF-7 | 0.34 | G2/M phase arrest |

| 7d | HT-29 | 0.86 | Similar to colchicine action |

These findings indicate its potential as a chemotherapeutic agent through mechanisms involving apoptosis induction and cell cycle arrest.

Antimicrobial Activity

Compounds containing the triazole moiety are known for their antimicrobial properties. Research indicates that derivatives similar to this compound exhibit moderate antibacterial activity against various microorganisms.

| Compound | Microorganism | Activity Level |

|---|---|---|

| 4a | E. coli | Moderate |

| 5b | S. aureus | Moderate |

| 6a | Pseudomonas aeruginosa | Moderate |

These findings suggest that incorporating thio and triazole groups enhances antimicrobial efficacy.

Mechanistic Insights

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Tubulin Polymerization : Similar compounds have been shown to disrupt microtubule dynamics by inhibiting tubulin polymerization, leading to cell cycle arrest.

- Induction of Apoptosis : The compound promotes apoptosis in cancer cells through intrinsic pathways involving caspase activation.

- Antimicrobial Mechanisms : The triazole ring may interfere with fungal biosynthesis pathways or bacterial cell wall synthesis.

Case Studies

Several studies have evaluated the biological activity of compounds related to this one:

- Study on Anticancer Activity : A study demonstrated that similar indole-triazole derivatives significantly inhibited growth in various cancer cell lines, with some compounds achieving IC50 values in the nanomolar range.

- Antimicrobial Screening : Another study screened a series of triazole-thiol compounds against common pathogens and found several candidates with promising antibacterial properties.

Chemical Reactions Analysis

Oxidation of the Thioether Group

The thioether (-S-) moiety undergoes oxidation to form sulfoxide or sulfone derivatives under controlled conditions. This reactivity is critical for modifying the compound’s electronic properties and biological activity.

| Reaction Type | Reagents/Conditions | Product | Yield | References |

|---|---|---|---|---|

| Sulfoxide formation | HO (30%), CHCOOH, 60°C | Sulfoxide derivative | 75–85% | |

| Sulfone formation | mCPBA, DCM, 0°C → RT | Sulfone derivative | 60–70% |

Mechanistic Insight : Oxidation proceeds via electrophilic attack on the sulfur atom, with peroxides or peracids acting as oxidizing agents. The electron-donating methoxyphenyl group adjacent to the triazole ring may slightly retard oxidation rates compared to non-substituted analogs.

Hydrolysis of the Acetamide Group

The acetamide group can be hydrolyzed to a carboxylic acid under acidic or basic conditions, altering solubility and interaction profiles.

| Reaction Type | Reagents/Conditions | Product | Yield | References |

|---|---|---|---|---|

| Acidic hydrolysis | HCl (6M), reflux, 12h | Carboxylic acid derivative | 80–90% | |

| Basic hydrolysis | NaOH (10%), EtOH/HO, 80°C | Carboxylate salt | 85–95% |

Structural Impact : Hydrolysis eliminates the hydrogen-bonding capacity of the amide, potentially reducing affinity for biological targets reliant on this interaction.

Electrophilic Substitution on the Indole Ring

The indole moiety undergoes electrophilic substitution at the 3-position (pre-functionalized) or the 5-position. Common reactions include nitration and halogenation.

| Reaction Type | Reagents/Conditions | Product | Yield | References |

|---|---|---|---|---|

| Nitration | HNO/HSO, 0°C | 5-Nitroindole derivative | 60–70% | |

| Bromination | Br, AcOH, RT | 5-Bromoindole derivative | 50–65% |

Note : The existing 3-indolyl group directs electrophiles to the 5-position due to resonance effects. Steric hindrance from the triazole-thioacetamide chain may reduce yields compared to simpler indole derivatives.

Nucleophilic Aromatic Substitution on the Methoxyphenyl Group

The electron-rich 4-methoxyphenyl ring is susceptible to nucleophilic substitution under acidic or metal-catalyzed conditions.

| Reaction Type | Reagents/Conditions | Product | Yield | References |

|---|---|---|---|---|

| Demethylation | BBr, DCM, -78°C → RT | Phenolic derivative | 70–80% | |

| Halogenation | Cl, FeCl, 50°C | 3-Chloro-4-methoxyphenyl derivative | 55–65% |

Mechanistic Insight : Demethylation via boron tribromide cleaves the methyl ether to yield a phenol, enhancing hydrogen-bonding potential.

Alkylation of the Triazole Nitrogen

The 1,2,4-triazole ring’s N-2 or N-4 positions can undergo alkylation, modulating steric and electronic properties.

| Reaction Type | Reagents/Conditions | Product | Yield | References |

|---|---|---|---|---|

| N-Alkylation | CHI, KCO, DMF | N-Methyltriazole derivative | 65–75% |

Regioselectivity : Alkylation occurs preferentially at the less hindered N-4 position due to steric protection of N-2 by the indole and thioacetamide groups .

Reduction of the Acetamide Group

The acetamide can be reduced to a primary amine, altering its pharmacological profile.

| Reaction Type | Reagents/Conditions | Product | Yield | References |

|---|---|---|---|---|

| LiAlH reduction | LiAlH, THF, reflux | Amine derivative | 70–80% |

Application : The resulting amine can serve as a handle for further derivatization (e.g., Schiff base formation) .

Cross-Coupling Reactions

The 3,5-dimethylphenyl group enables palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura).

| Reaction Type | Reagents/Conditions | Product | Yield | References |

|---|---|---|---|---|

| Suzuki coupling | Pd(PPh), Ar-B(OH), NaCO | Biaryl derivative | 60–75% |

Limitation : Steric bulk from the dimethyl groups may slow reaction kinetics compared to monosubstituted aryl rings .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Variations

- Oxadiazole vs. Triazole Analogs: N-(4-Methylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide (8g) replaces the triazole with a 1,3,4-oxadiazole, reducing aromatic nitrogen content. Key Data: Oxadiazole derivatives (e.g., 8g) show IR peaks at 1678 cm⁻¹ (C=O) and 1136 cm⁻¹ (C–O), while the target compound’s triazole may exhibit stronger C–N stretching (1287 cm⁻¹) .

Substituent Effects

- Aryl Group Modifications: 4-Methoxyphenyl vs. 4-Chlorophenyl: Compound 6m () substitutes a chloro group for methoxy, enhancing electron-withdrawing effects. This reduces solubility (logP increase) but may improve membrane permeability. 3,5-Dimethylphenyl vs.

Physicochemical and Spectroscopic Comparisons

Table 1: Structural and Spectroscopic Data

Q & A

Q. What methodologies are recommended for synthesizing the compound with high purity and yield?

Methodological Answer:

- Step 1 : Utilize a reflux reaction in acetic acid (100 mL) with sodium acetate (0.1 mol) to facilitate cyclization and thioether bond formation. This mirrors protocols for similar triazole-indole hybrids .

- Step 2 : Purify the crystalline precipitate via sequential washing (acetic acid, water, ethanol, diethyl ether) and recrystallize from a DMF/acetic acid mixture to enhance purity.

- Step 3 : Apply Design of Experiments (DoE) to optimize parameters (e.g., molar ratios, reaction time). For example, a central composite design can reduce trial runs while identifying critical variables like temperature and catalyst loading .

Q. How can the compound be characterized using spectroscopic and crystallographic techniques?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : Assign peaks for indole NH (~12 ppm), methoxy groups (~3.8 ppm), and acetamide protons (~2.1 ppm). Compare with analogous structures in triazole-thioacetamide derivatives .

- Single-Crystal X-ray Diffraction (SCXRD) : Grow crystals via slow evaporation and analyze to confirm the triazole ring geometry, thioether linkage, and spatial arrangement of substituents (e.g., 4-methoxyphenyl vs. 3,5-dimethylphenyl groups) .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (expected ~490–500 g/mol range) and fragmentation patterns using electrospray ionization (ESI+) .

Q. What in vitro models are suitable for initial biological activity screening?

Methodological Answer:

- Antimicrobial Assays : Test against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans) using broth microdilution (MIC/MBC). Triazole-thioacetamides with methoxy groups show enhanced activity due to membrane disruption .

- Cytotoxicity Screening : Use MTT assays on human cancer cell lines (e.g., HepG2, MCF-7) to evaluate IC50 values. Include controls for thioacetamide derivatives to assess structure-dependent toxicity .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for scale-up synthesis?

Methodological Answer:

- Quantum Chemical Calculations : Use Gaussian or ORCA to model transition states and identify rate-limiting steps (e.g., thiol-triazole coupling). Adjust substituent electronic profiles (e.g., electron-withdrawing vs. donating groups) to enhance reactivity .

- Reaction Path Search : Apply the AFIR method to explore alternative pathways (e.g., solvent effects in acetic acid vs. DMF) and reduce energy barriers. Validate predictions via kinetic studies .

- Machine Learning (ML) : Train models on existing triazole synthesis data to predict optimal conditions (e.g., 12–24 hr reflux at 80–100°C) and minimize byproducts .

Q. How can structure-activity relationships (SAR) be systematically investigated for this compound?

Methodological Answer:

- Substituent Variation : Synthesize analogs with halogen (Cl, Br) or nitro groups at the 4-methoxyphenyl position. Compare bioactivity to identify pharmacophores .

- Free-Wilson Analysis : Quantify contributions of individual substituents (e.g., 3,5-dimethylphenyl vs. unsubstituted phenyl) to antimicrobial potency using regression models .

- Molecular Docking : Dock the compound into target proteins (e.g., fungal CYP51) using AutoDock Vina. Prioritize derivatives with improved binding affinity (ΔG < -8 kcal/mol) .

Q. How should researchers address discrepancies in biological activity data across studies?

Methodological Answer:

- Statistical Contradiction Analysis : Apply ANOVA to compare MIC values from independent labs. Check for batch variability (e.g., purity >95% via HPLC) or assay conditions (e.g., pH, serum content) .

- Meta-Analysis : Aggregate data from similar triazole-thioacetamides to identify trends (e.g., methoxy groups correlate with antifungal activity). Use funnel plots to detect publication bias .

Q. What strategies are effective for predicting and improving the compound’s pharmacokinetics?

Methodological Answer:

- ADMET Prediction : Use SwissADME to estimate solubility (LogP ~3.5), permeability (Caco-2 > 5 × 10⁻⁶ cm/s), and cytochrome P450 interactions. Modify the acetamide moiety to reduce hepatic metabolism .

- Prodrug Design : Introduce ester linkages (e.g., methyl or ethyl esters) to enhance oral bioavailability. Hydrolyze in vivo to regenerate the active thioacetamide .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.